Icatibant

Vue d'ensemble

Description

L'acétate de HOE-140, également connu sous le nom d'icatibant acétate, est un antagoniste peptidique puissant et spécifique du récepteur de la bradykinine B2. Il est principalement utilisé dans la recherche scientifique pour étudier le rôle de la bradykinine dans divers processus physiologiques et pathologiques. Le composé a montré un potentiel significatif dans le traitement des affections liées à une hyperactivité de la bradykinine, telles que l'angio-œdème héréditaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acétate de HOE-140 implique l'assemblage d'une chaîne décapeptidique par synthèse peptidique en phase solide. Le processus comprend l'addition séquentielle d'acides aminés protégés à une chaîne peptidique liée à une résine. Le produit final est ensuite clivé de la résine et déprotégé pour donner le peptide libre .

Méthodes de production industrielle : La production industrielle de l'acétate de HOE-140 suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Le processus implique des synthétiseurs de peptides automatisés, qui permettent la production efficace et à haut débit du composé. Le produit final subit une purification rigoureuse et un contrôle de la qualité pour garantir sa pureté et son efficacité .

Analyse Des Réactions Chimiques

Types de réactions : L'acétate de HOE-140 subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il est stable dans des conditions physiologiques et ne subit pas facilement des réactions d'oxydation ou de réduction .

Réactifs et conditions courants :

Formation de liaisons peptidiques : La synthèse implique l'utilisation d'acides aminés protégés, de réactifs de couplage comme le HBTU (hexafluorophosphate de O-benzotriazole-N,N,N',N'-tétraméthyl-uronium) et de bases telles que le DIPEA (N,N-diisopropyléthylamine).

Clivage et déprotection : Le peptide final est clivé de la résine en utilisant de l'acide trifluoroacétique (TFA) et déprotégé en utilisant des réactifs appropriés pour obtenir le peptide libre.

Principaux produits formés : Le produit principal formé est le peptide libre, l'acétate de HOE-140, qui est ensuite purifié pour éliminer les sous-produits ou les impuretés .

4. Applications de recherche scientifique

L'acétate de HOE-140 a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé pour étudier les relations structure-activité des antagonistes du récepteur de la bradykinine.

Biologie : Le composé aide à comprendre le rôle de la bradykinine dans divers processus biologiques, notamment l'inflammation et la douleur.

Médecine : L'acétate de HOE-140 est étudié pour ses applications thérapeutiques potentielles dans le traitement de l'angio-œdème héréditaire et d'autres affections liées à une hyperactivité de la bradykinine.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant le récepteur de la bradykinine B2

5. Mécanisme d'action

L'acétate de HOE-140 agit comme un antagoniste compétitif du récepteur de la bradykinine B2. En se liant à ce récepteur, il empêche la liaison de la bradykinine native, inhibant ainsi ses effets. La bradykinine est une hormone peptidique qui augmente la perméabilité vasculaire, dilate les vaisseaux sanguins et provoque une contraction des muscles lisses. En bloquant ces actions, l'acétate de HOE-140 peut réduire l'inflammation, la douleur et d'autres symptômes associés à une hyperactivité de la bradykinine .

Composés similaires :

Des-Arg9-bradykinine : Un autre antagoniste du récepteur de la bradykinine, mais il cible principalement le récepteur B1.

DAL-Bk (des-Arg9-[Leu8]-bradykinine) : Un antagoniste sélectif du récepteur de la bradykinine B1.

HOE-140 (Icatibant) : La forme non acétate de l'acétate de HOE-140, qui a des propriétés et des applications similaires

Unicité : L'acétate de HOE-140 est unique en raison de sa grande spécificité et de sa puissance pour le récepteur de la bradykinine B2. Sa résistance à la dégradation enzymatique en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

HOE-140 acetate has a wide range of applications in scientific research:

Chemistry: It is used to study the structure-activity relationships of bradykinin receptor antagonists.

Biology: The compound helps in understanding the role of bradykinin in various biological processes, including inflammation and pain.

Medicine: HOE-140 acetate is investigated for its potential therapeutic applications in treating hereditary angioedema and other conditions related to bradykinin overactivity.

Industry: The compound is used in the development of new drugs targeting the bradykinin B2 receptor

Mécanisme D'action

HOE-140 acetate acts as a competitive antagonist of the bradykinin B2 receptor. By binding to this receptor, it prevents the binding of native bradykinin, thereby inhibiting its effects. Bradykinin is a peptide hormone that increases vascular permeability, dilates blood vessels, and causes smooth muscle contraction. By blocking these actions, HOE-140 acetate can reduce inflammation, pain, and other symptoms associated with bradykinin overactivity .

Comparaison Avec Des Composés Similaires

Des-Arg9-bradykinin: Another bradykinin receptor antagonist, but it primarily targets the B1 receptor.

DAL-Bk (des-Arg9-[Leu8]-bradykinin): A selective antagonist for the bradykinin B1 receptor.

HOE-140 (Icatibant): The non-acetate form of HOE-140 acetate, which has similar properties and applications

Uniqueness: HOE-140 acetate is unique due to its high specificity and potency for the bradykinin B2 receptor. Its resistance to enzymatic degradation makes it a valuable tool in both research and potential therapeutic applications .

Activité Biologique

Icatibant is a synthetic decapeptide and a selective antagonist of the bradykinin B2 receptor (B2R), developed primarily for the treatment of hereditary angioedema (HAE) attacks. Its mechanism of action involves blocking the effects of bradykinin, a peptide that can cause vasodilation and increased vascular permeability, leading to edema. This article explores the biological activity of this compound, including its pharmacological properties, clinical efficacy, and safety profile.

This compound specifically targets the B2R, which is involved in mediating the effects of bradykinin. The compound exhibits a high affinity for this receptor, approximately equal to that of bradykinin itself, while having a significantly lower affinity (over 100-fold) for the B1 receptor. This selectivity is crucial for its therapeutic application, as it minimizes unwanted side effects associated with B1 receptor activation .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed after subcutaneous injection, with peak plasma concentrations reached within 20 to 30 minutes.

- Bioavailability : The drug has excellent bioavailability with low protein binding.

- Half-life : The elimination half-life ranges from 1.2 to 1.5 hours.

- Metabolism : It is metabolized in the liver into smaller inactive peptides, with less than 10% excreted unchanged in urine .

Efficacy in Clinical Settings

This compound has been validated in clinical trials for treating acute HAE attacks. The efficacy of this compound has been demonstrated through various studies:

- Clinical Trials : In randomized controlled trials, this compound has shown significant improvement in symptoms of HAE compared to placebo. The drug effectively reduces swelling and pain associated with angioedema attacks .

- Bradykinin Challenge Model : This model has been used to assess the pharmacodynamics of this compound, confirming its ability to inhibit bradykinin-induced effects such as changes in blood pressure and vascular permeability .

Case Study 1: Efficacy in Brazilian Patients

A study involving Brazilian patients with HAE assessed the outcomes following this compound administration. The this compound Outcome Survey (IOS) indicated that patients experienced rapid relief from symptoms, with a notable reduction in attack severity and duration. The results underscore this compound's effectiveness as an on-demand treatment for HAE attacks .

Case Study 2: Long-term Safety Profile

Another observational study monitored patients over an extended period post-icatibant treatment. Findings revealed a favorable safety profile, with most adverse events being mild and transient. Importantly, no significant long-term complications were associated with its use .

Biological Activity Summary Table

| Property | Details |

|---|---|

| Target Receptor | Bradykinin B2 receptor (high affinity) |

| Mechanism | Antagonist of bradykinin effects |

| Absorption | Rapid; peak concentration at 20-30 min |

| Half-life | 1.2 to 1.5 hours |

| Metabolism | Liver metabolism; <10% excreted unchanged |

| Clinical Efficacy | Significant reduction in HAE symptoms; validated through clinical trials |

| Safety Profile | Generally well-tolerated; mild adverse effects reported |

Propriétés

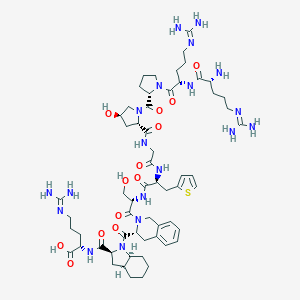

IUPAC Name |

2-[[1-[2-[2-[[2-[[2-[[1-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURWXBZNHXJZBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N19O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.